
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 is a deuterated derivative of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetic properties, making it a valuable subject for research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazoline and piperazine.
Formation of Intermediate: The 6,7-dimethoxyquinazoline is first reacted with a suitable amine to form an intermediate compound.
Deuteration: The intermediate is then subjected to deuteration using deuterium gas or a deuterated reagent to replace the hydrogen atoms with deuterium.
Final Product Formation: The deuterated intermediate is then reacted with piperazine to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents and catalysts can be scaled up to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group or the piperazine ring.
Reduction: Reduction reactions can target the quinazoline ring or the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with modified amino or piperazine groups.
Reduction: Reduced derivatives with altered quinazoline or methoxy groups.
Substitution: Substituted derivatives with new functional groups attached to the amino or piperazine groups.
科学的研究の応用
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to prolonged activity and reduced side effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline
- 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d4
- 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d2
Comparison:
Metabolic Stability: The deuterated derivatives, such as 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8, generally exhibit greater metabolic stability compared to their non-deuterated counterparts.
Pharmacokinetics: Deuterium substitution can lead to improved pharmacokinetic properties, such as longer half-life and reduced clearance.
Therapeutic Potential: The unique properties of deuterated compounds make them promising candidates for drug development, with potential advantages in efficacy and safety.
特性
分子式 |
C14H19N5O2 |
|---|---|
分子量 |
297.38 g/mol |
IUPAC名 |
6,7-dimethoxy-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)/i3D2,4D2,5D2,6D2 |
InChIキー |
APKHJGDGWQDBGM-SQUIKQQTSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H] |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


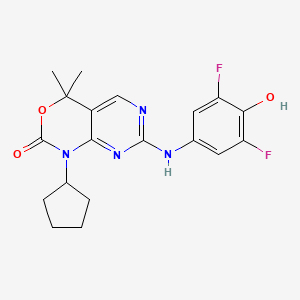
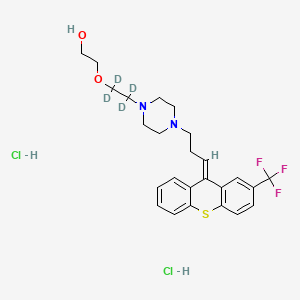
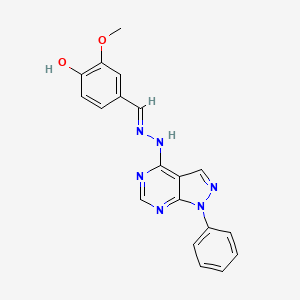
![4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)
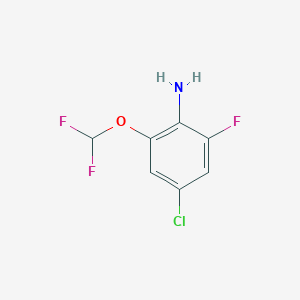

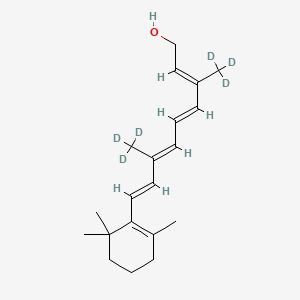
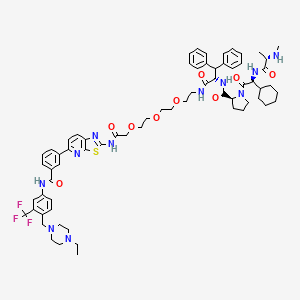
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)
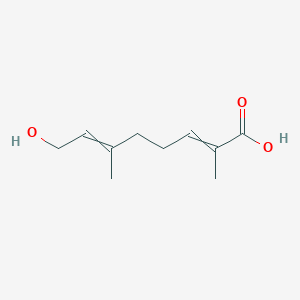


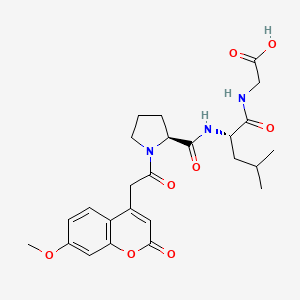
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12429817.png)
